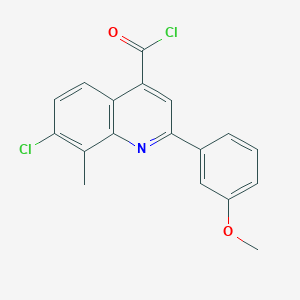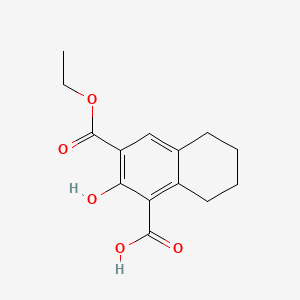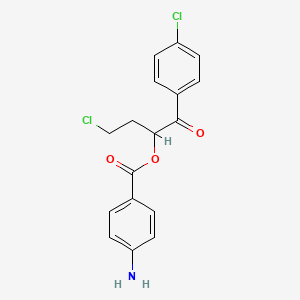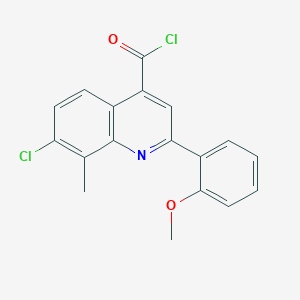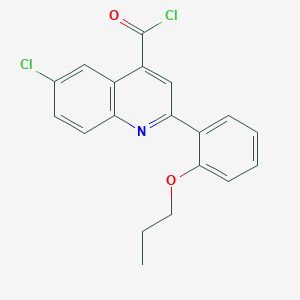
6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride
Übersicht
Beschreibung
“6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C19H15Cl2NO2 . It belongs to the quinoline family of organic molecules.
Molecular Structure Analysis
The molecular structure of “6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride” is characterized by a quinoline core, which is a heterocyclic aromatic organic compound. It also contains a propoxyphenyl group and a carbonyl chloride group .Physical And Chemical Properties Analysis
The molecular weight of “6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride” is 360.24 g/mol . Other physical and chemical properties are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride is involved in various chemical synthesis processes. For example, it has been used in the preparation of chlorinated amines, which are important for their antioxidant and photostabilizer properties in plastics and rubbers (Cardellini et al., 1994). Additionally, it serves as an intermediate in the synthesis of 2-chloro-3-substituted quinolines, which are synthesized via tetrabutylammonium chloride-triggered cyclization of o-alkynylisocyanobenzenes (Liu et al., 2009).
Photovoltaic and Optical Properties
This compound also has applications in the study of the structural and optical properties of thin films. For instance, derivatives of 6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride have been used to study the photovoltaic properties of organic-inorganic photodiode fabrication (Zeyada et al., 2016). These studies contribute to the understanding of the electronic and optical behavior of materials in various technological applications.
Fungicidal Activity
In the field of agriculture, this compound has been investigated for its potential fungicidal activity. A study synthesized novel fluorinated quinoline amide compounds using 6-chloro-2-(2,6-difluorophenyl)quinoline-4-carbonyl chloride and evaluated their fungicidal activity against various pathogens (Ni et al., 2015). This highlights the potential of using this compound in developing new agricultural chemicals.
Electronic and Dielectric Properties
The electronic and dielectric properties of derivatives of this compound have been studied, providing insights into their use in electronics. For example, the effects of substitution groups on the dielectric properties of 6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride derivatives have been investigated, revealing their potential in electronic applications (Zeyada et al., 2016).
Eigenschaften
IUPAC Name |
6-chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-2-9-24-18-6-4-3-5-13(18)17-11-15(19(21)23)14-10-12(20)7-8-16(14)22-17/h3-8,10-11H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUAZZTXDVBIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





